[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
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Overview
Description
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine: is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol . It features a fluorine atom, an imidazole ring, and a phenylmethanamine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine typically involves the introduction of the imidazole ring onto a fluorinated phenylmethanamine precursor. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of amido-nitriles to form imidazoles under mild conditions.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the fluorine-substituted phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological systems due to its imidazole ring, which is a common motif in biologically active molecules.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The fluorine atom can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: This compound features a methyl group on the imidazole ring, which can alter its chemical properties and reactivity.
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol: This compound has a hydroxyl group instead of an amine group, affecting its solubility and reactivity.
Uniqueness: The fluorine atom enhances the compound’s stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
(3-fluoro-4-imidazol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIXVFSGDRBRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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